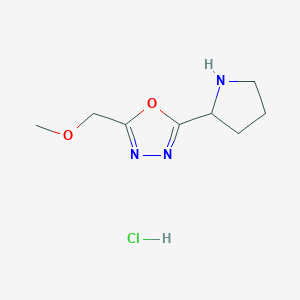

2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(methoxymethyl)-5-pyrrolidin-2-yl-1,3,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-12-5-7-10-11-8(13-7)6-3-2-4-9-6;/h6,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXERPAOBVLYBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN=C(O1)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride is a compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring and an oxadiazole moiety, which are known for their roles in enhancing biological activity. The methoxymethyl substituent is believed to play a significant role in modulating the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb) with varying degrees of efficacy. In vitro studies demonstrated that certain oxadiazoles achieved up to 96% inhibition at specific concentrations against Mtb strains .

| Compound | % Inhibition at 250 μg/mL | % Inhibition at 100 μg/mL |

|---|---|---|

| 2a | 92% | 92% |

| 2b | 96% | 91% |

Anticancer Activity

The antiproliferative effects of oxadiazole derivatives have been extensively studied. A library of 1,2,5-oxadiazole derivatives was synthesized and tested for cytotoxicity against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some derivatives exhibited significant inhibitory effects on topoisomerase I, an enzyme critical for DNA replication and repair .

| Cell Line | IC50 (μg/mL) |

|---|---|

| HCT-116 | 0.5 |

| HeLa | 0.7 |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Interaction with enzymes such as topoisomerase I can disrupt DNA processes.

- Receptor Modulation : The compound may act on specific receptors involved in inflammatory pathways or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some oxadiazoles have been reported to induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in drug development:

- Study on Antitubercular Activity : A study focusing on the synthesis and evaluation of new oxadiazole compounds found that certain derivatives exhibited promising antitubercular activity with low cytotoxicity profiles .

- Anticancer Research : Another research project synthesized a series of oxadiazoles and evaluated their antiproliferative activity against various cancer cell lines. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy .

科学研究应用

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its oxadiazole ring is known for various biological activities, including:

- Antimicrobial Activity : Compounds containing oxadiazole moieties have shown significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Research indicates that derivatives of oxadiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Neuropharmacology

The pyrrolidine component of the compound suggests potential applications in neuropharmacology:

- Cognitive Enhancement : Some studies have indicated that pyrrolidine derivatives may enhance cognitive functions and have neuroprotective effects. This could make 2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride a candidate for treating neurodegenerative diseases .

Synthetic Chemistry

This compound serves as a building block in synthetic organic chemistry:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic compounds due to its reactive functional groups, facilitating the development of novel materials with specific properties.

Case Studies

准备方法

Oxidative Cyclization

- Method : This involves the cyclization of semicarbazones or thiosemicarbazones in the presence of oxidizing agents like bromine or hypervalent iodine reagents.

- Advantages : High yields, straightforward procedures.

- Disadvantages : Requires careful handling of oxidizing agents.

Pd-Catalyzed Oxidative Annulations

- Method : Involves the reaction of isocyanides with hydrazides in the presence of palladium catalysts.

- Advantages : Offers flexibility in substituent introduction.

- Disadvantages : Requires expensive catalysts.

Dehydration Reactions

- Method : Uses dehydrating agents such as thionyl chloride or phosphorus oxychloride to cyclize acylhydrazides.

- Advantages : High yields, efficient.

- Disadvantages : Requires careful handling of corrosive reagents.

Data Table: Comparison of Synthesis Methods for Oxadiazole Derivatives

| Synthesis Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Oxidative Cyclization | High yields, straightforward | Requires oxidizing agents | 80-95% |

| Pd-Catalyzed Annulations | Flexible substituent introduction | Expensive catalysts | 70-90% |

| Dehydration Reactions | High yields, efficient | Corrosive reagents | 85-98% |

常见问题

Q. What synthetic methodologies are recommended for preparing 2-(methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride?

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of thiosemicarbazides or condensation reactions. For example, analogous compounds were synthesized via a five-step protocol starting from ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate, followed by thioetherification and cyclization . Key steps include:

- Step 1 : Formation of a pyrazole intermediate through cyclocondensation.

- Step 2 : Thioetherification using substituted benzyl thiols.

- Step 3 : Oxadiazole ring closure via dehydration with phosphorus oxychloride.

For the target compound, the methoxymethyl and pyrrolidine substituents may require tailored protecting-group strategies to avoid side reactions during cyclization.

Q. How should researchers characterize the purity and structural integrity of this compound?

Characterization should include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and stereochemistry. For example, oxadiazole protons typically resonate at δ 8.0–8.5 ppm, while pyrrolidine protons appear as multiplet signals between δ 1.5–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for : 218.0695 g/mol).

- X-ray Crystallography : If single crystals are obtainable, as demonstrated for related oxadiazole derivatives (e.g., space group , Z = 4) .

Q. What preliminary bioactivity assays are suitable for evaluating this compound?

- Fungicidal Activity : Test against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, with inhibition rates >50% indicating promising activity .

- Herbicidal Activity : Assess bleaching effects on weeds, as seen in bromobenzyl-substituted oxadiazoles .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity before mechanistic studies.

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s mechanism of action?

- Target Selection : Succinate dehydrogenase (SDH, PDB: 2FBW) is a validated target for oxadiazole fungicides. Docking studies can identify binding interactions (e.g., hydrogen bonds between the oxadiazole carbonyl and Arg43 of SDH) .

- Key Groups : The methoxymethyl group may enhance solubility, while the pyrrolidine moiety could influence steric interactions with hydrophobic pockets. Compare binding scores to lead compounds like penthiopyrad to prioritize derivatives .

Q. How do structural modifications impact bioactivity?

- Substituent Effects : Replace the methoxymethyl group with halogenated or bulkier substituents (e.g., bromobenzyl, chlorothiazole) to study activity trends. For instance, bromine substitution increased fungicidal activity (83% inhibition) compared to fluorine (78%) in analogous compounds .

- Pyrrolidine Optimization : Test (S)- vs. (R)-pyrrolidine configurations to assess enantioselective interactions with biological targets.

Q. How should researchers address contradictory bioactivity data across studies?

- Experimental Design : Standardize assay conditions (e.g., fungal spore concentration, incubation time) to minimize variability.

- Data Normalization : Use internal controls (e.g., commercial fungicides) to calibrate inhibition rates.

- Statistical Analysis : Apply multivariate regression to isolate substituent effects from noise. For example, in one study, IC values varied by >20% due to minor differences in substituent electronegativity .

Q. What safety considerations are critical for handling this compound?

- Carcinogenicity Screening : While no direct data exist for this compound, structurally related 1,3,4-oxadiazoles (e.g., trans-2-[(dimethylamino)methylimino]-5-[2-(5-nitro-2-furyl)-vinyl]-1,3,4-oxadiazole) are classified as Group 2B carcinogens by the WHO .

- Toxicity Profiling : Conduct Ames tests for mutagenicity and acute toxicity studies in rodent models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。